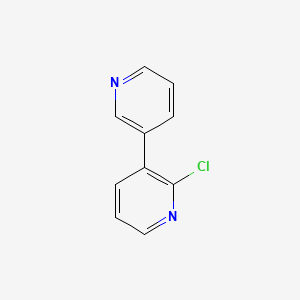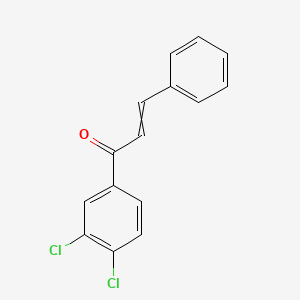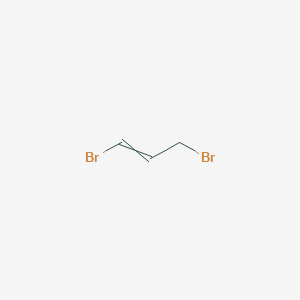
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a compound that features a pyrazole ring substituted with amino and carboxylic acid groups. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to this compound. It is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable amino acid precursor. One common method includes the condensation of 3,5-dimethylpyrazole with an α-amino acid derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-3-6(2)11(10-5)4-7(9)8(12)13/h3,7H,4,9H2,1-2H3,(H,12,13) |
InChIキー |
OGCOTCIFUYQEAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Cyclohexane, [2-(ethenyloxy)ethyl]-](/img/structure/B8754741.png)







![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-](/img/structure/B8754794.png)
